2-Amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid
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Overview
Description
2-Amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid is an organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a cyano group, a fluorine atom, and a hydroxyphenyl group attached to a propanoic acid backbone. Its unique structure makes it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Cyanation: Introduction of the cyano group.
Fluorination: Introduction of the fluorine atom.
Hydroxylation: Introduction of the hydroxy group.
Formation of Propanoic Acid: Final step involves the formation of the propanoic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and yields are often employed. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 2-Amino-3-(3-cyano-5-fluoro-4-oxophenyl)propanoic acid.
Reduction: Formation of 2-Amino-3-(3-aminomethyl-5-fluoro-4-hydroxyphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity. The hydroxy group may participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(3-cyano-4-hydroxyphenyl)propanoic acid
- 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
- 2-Amino-3-(3-cyano-5-chloro-4-hydroxyphenyl)propanoic acid
Uniqueness
2-Amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid is unique due to the combination of the cyano and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance its stability and specificity in binding to molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3/c11-7-2-5(3-8(13)10(15)16)1-6(4-12)9(7)14/h1-2,8,14H,3,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBCBHYXMQGRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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